molecular formula C50H52BrClN2O6 B14762955 4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide

4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide

Cat. No.: B14762955
M. Wt: 892.3 g/mol
InChI Key: AOSKOPYJWNYUFA-UHFFFAOYSA-N
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Description

The compound “4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide” is a complex organic molecule that likely belongs to a class of compounds known for their potential applications in various scientific fields. The structure suggests it may have properties useful in chemistry, biology, and possibly medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indolium core, the attachment of various functional groups, and the final coupling reactions. Each step would require specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a reagent or intermediate in the synthesis of other complex molecules.

Biology

In biology, it might be used in studies involving cell signaling or as a fluorescent marker due to its likely chromophoric properties.

Medicine

In medicine, the compound could have potential as a therapeutic agent, possibly in the treatment of diseases where its specific molecular interactions are beneficial.

Industry

In industry, it might be used in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indolium-based molecules or those with similar functional groups.

Uniqueness

The uniqueness of this compound would lie in its specific structure, which could confer unique properties such as higher stability, specific binding affinity, or enhanced reactivity compared to similar compounds.

Properties

Molecular Formula

C50H52BrClN2O6

Molecular Weight

892.3 g/mol

IUPAC Name

4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide

InChI

InChI=1S/C50H51ClN2O6.BrH/c1-49(2)40-14-5-7-16-42(40)52(30-10-32-58-38-24-18-36(19-25-38)47(54)55)44(49)28-22-34-12-9-13-35(46(34)51)23-29-45-50(3,4)41-15-6-8-17-43(41)53(45)31-11-33-59-39-26-20-37(21-27-39)48(56)57;/h5-8,14-29H,9-13,30-33H2,1-4H3,(H-,54,55,56,57);1H

InChI Key

AOSKOPYJWNYUFA-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCOC6=CC=C(C=C6)C(=O)O)(C)C)/CCC3)Cl)CCCOC7=CC=C(C=C7)C(=O)O)C.[Br-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCOC6=CC=C(C=C6)C(=O)O)(C)C)CCC3)Cl)CCCOC7=CC=C(C=C7)C(=O)O)C.[Br-]

Origin of Product

United States

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